4-Bromo-6-fluoropyridin-3-ol
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Overview
Description
4-Bromo-6-fluoropyridin-3-ol is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoropyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 6-fluoropyridin-3-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.
Major Products:
Oxidation: Formation of 4-bromo-6-fluoropyridine-3-carboxylic acid.
Reduction: Formation of 6-fluoropyridin-3-ol.
Substitution: Formation of 4-amino-6-fluoropyridin-3-ol or 4-thio-6-fluoropyridin-3-ol.
Scientific Research Applications
4-Bromo-6-fluoropyridin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoropyridin-3-ol is largely dependent on its interaction with biological targets. The presence of both bromine and fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
- 4-Bromo-2-fluoropyridine
- 6-Bromo-3-fluoropyridine
- 4-Chloro-6-fluoropyridin-3-ol
Comparison: 4-Bromo-6-fluoropyridin-3-ol is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical, chemical, and biological properties, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
4-bromo-6-fluoropyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEPCJYIKLTJJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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